molecular formula C16H15NO3S B14148408 Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- CAS No. 74527-41-6

Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)-

Cat. No.: B14148408
CAS No.: 74527-41-6
M. Wt: 301.4 g/mol
InChI Key: GVYXPRZGYPAJGG-UHFFFAOYSA-N
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Description

Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- is a heterocyclic compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are considered privileged structures in drug discovery . The unique structure of this compound, with its ethyl, methoxy, and thiazolyl substituents, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromone derivatives, including Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)-, often involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which is used to form the chromone core .

Industrial Production Methods

Industrial production of chromone derivatives typically involves optimizing the synthetic routes for scalability and cost-effectiveness. Green chemistry approaches, such as using microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, chromone derivatives have been shown to inhibit certain kinases and enzymes involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chromone, 6-ethyl-7-methoxy-3-(2-methyl-4-thiazolyl)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its thiazolyl group, in particular, is not commonly found in other chromone derivatives, making it a valuable compound for further research and development .

Properties

CAS No.

74527-41-6

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

6-ethyl-7-methoxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C16H15NO3S/c1-4-10-5-11-15(6-14(10)19-3)20-7-12(16(11)18)13-8-21-9(2)17-13/h5-8H,4H2,1-3H3

InChI Key

GVYXPRZGYPAJGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CSC(=N3)C

Origin of Product

United States

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